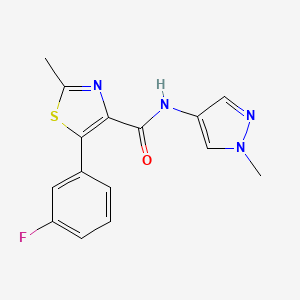methanone](/img/structure/B14938393.png)
[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](morpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone: is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a methoxyphenyl group, and a morpholinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Incorporation of the Morpholinyl Group: The morpholinyl group is attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilized for controlled synthesis and monitoring of reaction parameters.
Purification Techniques: Methods such as recrystallization and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to diverse derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
The compound has shown potential in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to interact with specific biological targets makes it a valuable tool for biochemical studies.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs and treatments for various diseases.
Industry
In the industrial sector, 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various industrial applications.
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Benzoylmorpholine: Shares the morpholinyl group but differs in the aromatic substitution.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains similar aromatic groups but has a different heterocyclic core.
Uniqueness
The uniqueness of 4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-ylmethanone lies in its specific combination of functional groups and the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H15N3O3S |
|---|---|
分子量 |
305.35 g/mol |
IUPAC名 |
[4-(4-methoxyphenyl)thiadiazol-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H15N3O3S/c1-19-11-4-2-10(3-5-11)12-13(21-16-15-12)14(18)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3 |
InChIキー |
IIHLTZNUXUHCEJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14938320.png)
![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide](/img/structure/B14938323.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B14938336.png)
![methyl 5-(2-methylpropyl)-2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938340.png)
![N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1-benzofuran-2-carboxamide](/img/structure/B14938341.png)
![(2R)-({[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B14938342.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14938361.png)
![4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B14938362.png)
![4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B14938372.png)
![1,3-bis[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14938377.png)
![[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14938385.png)
![(S)-[(S)-2-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-propionylamino]-phenyl-acetic acid](/img/structure/B14938390.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14938394.png)
